molecular formula C33H45N3O9S B13865570 Asp-6-shogaol-Phe

Asp-6-shogaol-Phe

Cat. No.: B13865570
M. Wt: 659.8 g/mol
InChI Key: KBODENULVLACTC-CZEMMQRTSA-N
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Description

Asp-6-shogaol-Phe is a synthetic compound derived from 6-shogaol, a bioactive component found in ginger (Zingiber officinale). 6-shogaol is known for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is a modified version of 6-shogaol, designed to enhance its therapeutic potential and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asp-6-shogaol-Phe typically involves the conjugation of 6-shogaol with aspartic acid and phenylalanine. The process begins with the extraction of 6-shogaol from ginger, followed by its chemical modification. Common methods include:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of 6-shogaol from ginger, followed by its chemical modification using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s efficacy for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Asp-6-shogaol-Phe undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with enhanced biological activity.

Scientific Research Applications

Asp-6-shogaol-Phe has a wide range of scientific research applications, including:

Mechanism of Action

Asp-6-shogaol-Phe exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by:

Comparison with Similar Compounds

Asp-6-shogaol-Phe is compared with other similar compounds, such as:

This compound is unique due to its enhanced stability and therapeutic potential, making it a promising candidate for further research and development.

Properties

Molecular Formula

C33H45N3O9S

Molecular Weight

659.8 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H45N3O9S/c1-3-4-6-11-24(18-23(37)14-12-22-13-15-28(38)29(17-22)45-2)46-20-27(35-30(39)19-25(34)32(41)42)31(40)36-26(33(43)44)16-21-9-7-5-8-10-21/h5,7-10,13,15,17,24-27,38H,3-4,6,11-12,14,16,18-20,34H2,1-2H3,(H,35,39)(H,36,40)(H,41,42)(H,43,44)/t24?,25-,26-,27-/m0/s1

InChI Key

KBODENULVLACTC-CZEMMQRTSA-N

Isomeric SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC(C(=O)O)N

Origin of Product

United States

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